molecular formula C21H16N6O2S2 B11186645 2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11186645
M. Wt: 448.5 g/mol
InChI Key: JTWVLLQKZOBSGC-UHFFFAOYSA-N
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Description

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core from anthranilic acid . The key steps include:

Chemical Reactions Analysis

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in biological processes . By inhibiting these enzymes, the compound can exert its antimicrobial, antiviral, and anticancer effects. Additionally, the compound can interact with DNA and RNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities.

Properties

Molecular Formula

C21H16N6O2S2

Molecular Weight

448.5 g/mol

IUPAC Name

2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N6O2S2/c1-29-16-9-5-3-7-14(16)18-25-19-13-6-2-4-8-15(13)23-21(27(19)26-18)31-12-17(28)24-20-22-10-11-30-20/h2-11H,12H2,1H3,(H,22,24,28)

InChI Key

JTWVLLQKZOBSGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=CS5

Origin of Product

United States

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